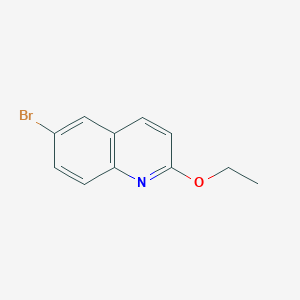

6-Bromo-2-ethoxyquinoline

Description

6-Bromo-2-ethoxyquinoline is a halogenated quinoline derivative featuring a bromine atom at the 6-position and an ethoxy group at the 2-position of the quinoline scaffold. This compound is commercially available in varying quantities (e.g., 100 mg to 10 g) with prices ranging from €139 to €1,799, depending on scale .

Properties

IUPAC Name |

6-bromo-2-ethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-2-14-11-6-3-8-7-9(12)4-5-10(8)13-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFJNURSKVIXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2-ethoxyquinoline can be synthesized through several methods. One common method involves the bromination of 2-ethoxyquinoline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.

Another synthetic route involves the Suzuki–Miyaura coupling reaction, where 2-ethoxyquinoline is coupled with a boronic acid derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-ethoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding quinoline derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

6-Bromo-2-ethoxyquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceutical agents, particularly those targeting neurological disorders.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethoxyquinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ethoxy group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific compound it is used to synthesize .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key analogs of 6-bromo-2-ethoxyquinoline, emphasizing substituent diversity and molecular properties:

Key Observations :

- Halogen Diversity: The 4-chloro derivative (6-bromo-4-chloro-2-methylquinoline) introduces dual halogenation, enhancing electrophilicity for nucleophilic substitutions .

- Functional Group Additions: The hydrazino group in 6-bromo-3-ethyl-2-hydrazinoquinoline hydrochloride enables coordination chemistry or further derivatization, contrasting with the inert ethoxy group .

Biological Activity

6-Bromo-2-ethoxyquinoline is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 6-position and an ethoxy group at the 2-position of the quinoline ring. This specific substitution pattern is believed to enhance its biological activity compared to other quinoline derivatives.

Antimicrobial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL | |

| Klebsiella pneumoniae | 16 µg/mL |

These results indicate that this compound possesses promising antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely studied. In vitro assays reveal that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Selectivity Index (Normal Fibroblasts) |

|---|---|---|

| HeLa | 15 | 5 |

| MCF-7 | 20 | 4 |

| A549 | 25 | 3 |

The selectivity index indicates that this compound selectively targets cancer cells over normal fibroblasts, suggesting its potential as a therapeutic agent in cancer treatment.

The mechanism underlying the biological activity of quinolines often involves interference with cellular processes such as DNA replication and protein synthesis. Specifically, it is hypothesized that this compound may induce reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.